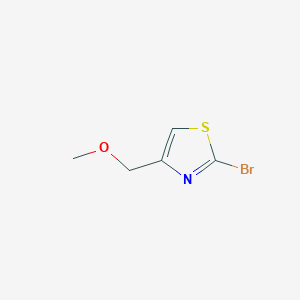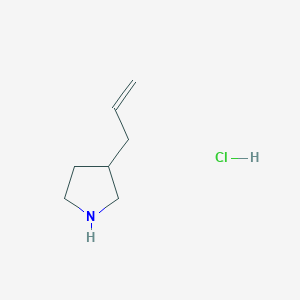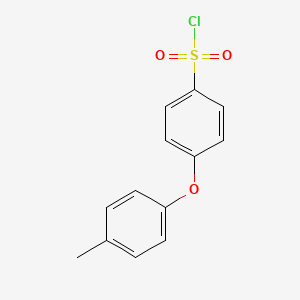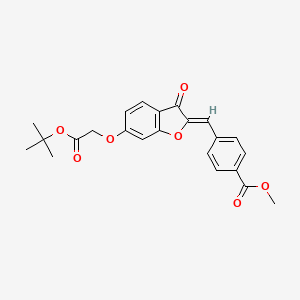![molecular formula C26H20FN3O6 B2599868 N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-56-2](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O6 and its molecular weight is 489.459. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Imaging
Compounds within the structural family of pyrazolo[1,5-a]pyrimidines, including fluorinated analogs, have been highlighted for their application in radioligand imaging, particularly positron emission tomography (PET). These compounds, due to their selective ligand properties for the translocator protein (18 kDa), enable the in vivo imaging of neuroinflammatory processes. This application is critical for diagnosing and monitoring neurodegenerative diseases, providing a non-invasive method to study disease progression and response to therapy (Dollé et al., 2008), (Damont et al., 2015).
Anti-inflammatory and Anticancer Applications
Another area of interest is the synthesis of acetamide derivatives with anti-inflammatory and anticancer activities. Studies have shown that certain N-substituted acetamide derivatives exhibit significant anti-inflammatory activity, which could be beneficial in developing new therapeutic agents for inflammation-related diseases (Sunder & Maleraju, 2013). Additionally, the synthesis of certain acetamide derivatives has been explored for cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea et al., 2020).
Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds incorporating acetamide groups, including those with benzothiazoline and pyrimidine structures, suggests a broad interest in exploring these molecules for various biological activities. These activities range from antimicrobial to anticancer properties, underscoring the versatility of such compounds in medicinal chemistry (Hammam et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dimethoxyaniline with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base, followed by acetylation of the resulting amine with acetic anhydride and a base.", "Starting Materials": [ "2,4-dimethoxyaniline", "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxyaniline with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base to form the corresponding amide intermediate.", "Step 2: Acetylation of the amine intermediate with acetic anhydride and a base to form the final product, N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
Numéro CAS |
877657-56-2 |
Nom du produit |
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C26H20FN3O6 |
Poids moléculaire |
489.459 |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H20FN3O6/c1-34-17-11-12-19(21(13-17)35-2)28-22(31)14-29-23-18-5-3-4-6-20(18)36-24(23)25(32)30(26(29)33)16-9-7-15(27)8-10-16/h3-13H,14H2,1-2H3,(H,28,31) |
Clé InChI |
SWODURYXYSWUOK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxybenzamide](/img/structure/B2599785.png)
![3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599786.png)


![2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2599792.png)





![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)

![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)
![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)